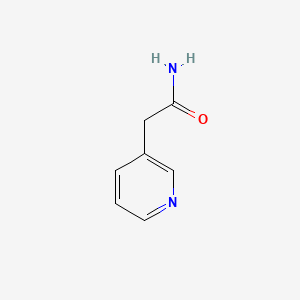

2-(Pyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHIMEXEGOCNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340452 | |

| Record name | 2-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-16-1 | |

| Record name | 3-Pyridineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Pyridin 3 Yl Acetamide

Established Synthetic Routes for 2-(Pyridin-3-yl)acetamide

The synthesis of this compound can be achieved through several strategic pathways, ranging from traditional multi-step sequences to more advanced one-pot domino reactions.

Multi-Step Synthetic Strategies

Multi-step synthesis provides a reliable, albeit sometimes laborious, route to this compound and its analogues. A common and established pathway involves the C-arylation of an arylacetonitrile followed by hydrolysis. In this approach, a starting arylacetonitrile is deprotonated, and the resulting carbanion undergoes arylation with a suitable pyridine (B92270) derivative, such as a bromopyridine. The subsequent hydrolysis of the nitrile functional group yields the desired primary acetamide (B32628). researchgate.net

A specific synthetic pathway for related 2-aryl-2-(pyridin-2-yl)acetamides involves a one-pot C-arylation where the starting arylacetonitrile is deprotonated using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). The resulting carbanion is then reacted with 2-bromopyridine. The intermediate 2-aryl-2-pyridilacetonitrile is subsequently hydrolyzed to afford the final acetamide product. researchgate.net This method is systematic and allows for the introduction of various substituents on the aryl portion of the molecule. researchgate.net

Another multi-step approach is seen in the preparation of precursors for more complex molecules. For instance, the synthesis of N-substituted thioamide analogues, such as N-cyclopropyl-2-(pyridine-3-carbothioamido)acetamide, involves the initial synthesis of 2-amino-N-cyclopropylacetamide hydrochloride, which is then reacted with a dithioester like methylpyridine-3-carbodithioate in the presence of a base to yield the final product. google.com

One-Pot Reaction Approaches

To enhance synthetic efficiency, one-pot reactions that combine multiple transformations into a single operation have been developed for producing complex derivatives of this compound. These methods are advantageous as they reduce the need for intermediate purification, save time, and often use more environmentally benign conditions. researchgate.net

A notable example is a one-pot, three-step domino reaction strategy for synthesizing 2-substituted-(1,2,5-triarylpyrrolo[3,2-c]pyridin-3-yl)-N-arylacetamides in water. researchgate.net This process demonstrates high bond-forming efficiency and utilizes readily available starting materials. The reaction proceeds via the initial condensation of a 6-methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one, a 2,2-dihydroxy-1-phenylethan-1-one, and Meldrum's acid. This is followed by the addition of an alcohol and subsequently an aromatic amine to the same reaction vessel to construct the final complex acetamide derivative. researchgate.net The ability to perform this multi-component reaction in water highlights its "green" chemistry attributes. researchgate.net

Table 1: One-Pot Synthesis of this compound Derivatives

| Starting Materials | Key Reaction Steps | Conditions | Final Product Type | Ref |

| 6-methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one, 2,2-dihydroxy-1-phenylethan-1-one, Meldrum's acid, various aromatic amines | 1. Domino reaction to form pyrrolo[3,2-c]pyridine core. 2. Reaction with alcohol (intermediate step). 3. Amidation with aromatic amine. | Acetic acid (10 mol%), Water, 80°C | 2-substituted-(1,2,5-triarylpyrrolo[3,2-c]pyridin-3-yl)-N-arylacetamide | researchgate.net |

Utilization of Specific Reagents and Reaction Conditions

The choice of reagents and conditions is critical for directing the outcome and efficiency of the synthesis.

For One-Pot Synthesis : The domino reaction for pyrrolo[3,2-c]pyridine derivatives successfully employs 10 mol% acetic acid as a catalyst in water at 80°C, showcasing the use of mild and environmentally friendly conditions. researchgate.net

For Complex Transformations : In the multi-step synthesis of the natural product phantasmidine, a key step involves a tandem intramolecular aldol (B89426) reaction and nucleophilic aromatic substitution. This transformation is achieved using aqueous potassium hydroxide in tert-butanol (B103910) (t-BuOH). Subsequent reduction of a lactam intermediate is performed using borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). researchgate.netnih.gov

Derivatization Strategies of the this compound Core

The this compound scaffold is a valuable platform for chemical modification, allowing for the synthesis of diverse molecular libraries. Derivatization can be targeted at two main sites: the acetamide nitrogen and the pyridine ring.

Modifications at the Acetamide Nitrogen

The nitrogen atom of the acetamide group is a key site for introducing a wide range of substituents, thereby modulating the compound's chemical properties. This is typically achieved through N-alkylation or N-arylation reactions.

Patent literature provides examples of synthesizing N-alkyl derivatives, such as N-cyclopropyl and N-methyl analogues of the corresponding thioamide. google.com The synthesis of various N-(substituted aryl/heteroaryl) acetamide derivatives has also been described, demonstrating the feasibility of attaching complex aromatic and heterocyclic moieties to the amide nitrogen. nih.gov These modifications are crucial for exploring structure-activity relationships in various chemical contexts.

Table 2: Examples of Derivatization at the Acetamide Nitrogen

| Core Structure | Modification Type | Example Derivative | Ref |

| 2-(Pyridine-3-carbothioamido)acetamide | N-Alkylation | N-Cyclopropyl-2-(pyridine-3-carbothioamido)acetamide | google.com |

| 2-(Pyridine-3-carbothioamido)acetamide | N-Alkylation | N-Methyl-2-(pyridine-3-carbothioamido)acetamide | google.com |

| 2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)acetamide | N-Arylation | N-(substituted aryl)-2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)acetamide | nih.gov |

Substitutions on the Pyridine Ring

The pyridine ring of the core structure can be functionalized, most commonly through the introduction of halogen atoms. These halogenated derivatives serve as versatile intermediates for further chemical elaboration. nih.gov Halogens act as effective "handles" for cross-coupling reactions or can participate in nucleophilic aromatic substitution reactions. researchgate.netnih.govsigmaaldrich.com

A prominent example is the use of 6-chloro-2-fluoro-3-pyridineacetamide as a key starting material in the total synthesis of phantasmidine. researchgate.netnih.gov In this synthesis, the halogen substituents are crucial for facilitating a key intramolecular nucleophilic aromatic substitution step that forms the complex tetracyclic core of the final product. researchgate.netnih.gov The preparation and use of such bifunctional intermediates, which contain both the acetamide side chain and a halogen on the pyridine ring, are therefore of significant interest in synthetic chemistry. nih.gov

Table 3: Examples of Substitution on the Pyridine Ring of this compound Analogues

| Base Structure | Substituents on Pyridine Ring | Resulting Compound | Synthetic Utility | Ref |

| 3-Pyridineacetamide | 6-chloro, 2-fluoro | 6-Chloro-2-fluoro-3-pyridineacetamide | Key intermediate in the synthesis of Phantasmidine via intramolecular nucleophilic aromatic substitution. | researchgate.netnih.gov |

| Azidopyridines | Fluorine, Chlorine, or Bromine | Halogenated Azidopyridines | Versatile intermediates for Click reactions and further diversification via the halogen handle. | nih.gov |

Functionalization of the Methylene (B1212753) Bridge

The methylene bridge (-CH2-) in this compound is an active site for chemical modification. This "active methylene group" is positioned between the electron-withdrawing pyridine ring and the acetamide moiety, making the adjacent hydrogen atoms acidic and susceptible to substitution reactions. researchgate.netorganic-chemistry.org This reactivity allows for the introduction of various functional groups, leading to a diverse array of derivatives.

Key reactions for functionalizing this methylene bridge include:

Alkylation: In the presence of a suitable base, the methylene group can be deprotonated to form a carbanion. This nucleophile can then react with alkyl halides or other electrophiles to introduce alkyl, aryl, or other substituents. This process, known as α-alkylation, is a fundamental strategy for creating substituted acetamide derivatives. organic-chemistry.org

Condensation Reactions: The active methylene group can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. nih.gov For instance, reaction with aromatic aldehydes can yield α,β-unsaturated carbonyl compounds, which are valuable intermediates for further synthetic transformations. researchgate.net

Cyclization Reactions: The functionalized derivatives of the methylene bridge can be used to construct new heterocyclic rings. For example, derivatives formed through condensation can undergo intramolecular cyclization to form complex polycyclic systems. researchgate.netnih.govmdpi.com In one study, a key precursor containing a cyanoacetamido moiety was used to synthesize a variety of heterocyclic compounds, including thiophene, thiazole, and pyridine derivatives, through regioselective attack and cyclization. mdpi.com

These transformations highlight the methylene bridge as a critical handle for structural diversification, enabling the synthesis of complex molecules from the relatively simple this compound scaffold.

Advanced Synthetic Techniques for Scaffold Diversification

To further enhance the structural diversity and optimize the properties of the this compound scaffold, medicinal chemists employ several advanced synthetic strategies. These techniques aim to modify the molecule's size, shape, electronics, and physicochemical properties to improve its function.

Bioisosteric Replacements

Bioisosterism is a cornerstone of drug design, involving the substitution of a functional group with another that has similar physicochemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. ipinnovative.comnih.gov Both the pyridine ring and the acetamide group of this compound can be subjected to bioisosteric replacement.

Pyridine Ring Replacements: The pyridine ring itself is often used as a bioisostere for benzene (B151609) rings in drug design. rsc.orgresearchgate.net However, it can also be replaced to fine-tune properties. Non-classical bioisosteres, which may not share the same number of atoms or valence electrons but possess similar biological effects, are particularly relevant. ipinnovative.com For example, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane core has been shown to dramatically improve solubility, metabolic stability, and lipophilicity in certain drug molecules. chemrxiv.org

Acetamide Group Replacements: The acetamide group is frequently a target for bioisosteric modification due to its potential for hydrolysis under acidic conditions. cornell.edunih.gov Replacing the amide bond can lead to compounds with improved stability and potency. cornell.edunih.govebi.ac.uk Common bioisosteres for the acetamide moiety include:

Tetrazoles: Known to be effective mimics of carboxylic acids and amides, tetrazoles can enhance metabolic stability and binding affinity. ontosight.aismolecule.com

Oxadiazoles: Both 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers are widely used as amide surrogates to improve metabolic stability. nih.gov

Triazoles: The 1,2,3-triazole ring is another common replacement for the amide bond, offering greater metabolic stability. nih.gov Recently, a 1,2,4-triazole (B32235) was successfully used as a bioisosteric replacement for an acetamide group in a series of protein kinase inhibitors, improving the compound's activity. acs.org

The following table summarizes some potential bioisosteric replacements for the key functional groups in this compound.

| Original Functional Group | Bioisosteric Replacement | Potential Advantage |

| Pyridine Ring | 3-Azabicyclo[3.1.1]heptane | Improved solubility and metabolic stability. chemrxiv.org |

| Acetamide Group | 1,3,4-Oxadiazole | Improved metabolic stability. nih.gov |

| Acetamide Group | Tetrazole | Enhanced metabolic stability and binding affinity. ontosight.aismolecule.com |

| Acetamide Group | 1,2,4-Triazole | Improved biological activity. acs.org |

Molecular Hybridization Approaches

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activity. bohrium.commdpi.com The this compound scaffold can serve as one of the building blocks in such a strategy.

The synthesis of these hybrids often involves linking the this compound moiety to another bioactive molecule via its reactive functional groups. For example, the acetamide's nitrogen or the pyridine ring could be functionalized for linkage. In one approach, N-(chloroacetyl) derivatives are used as intermediates to couple with various nucleophilic bioactive molecules, such as eugenol (B1671780) or ciprofloxacin, to form the final hybrid compounds. mdpi.com Research has shown the successful synthesis of hybrid molecules combining scaffolds like coumarin (B35378) and piperazine (B1678402) through an acetamide linker. rsc.org Another study describes the synthesis of hybrids containing a 1,3,4-oxadiazole ring, a known amide bioisostere, linked to other pharmacophores. mdpi.com

Examples of molecular hybridization strategies are presented in the table below.

| Scaffold 1 | Scaffold 2 | Linker | Potential Application Area |

| Pyridine | Piperazine | Acetamide | Multifunctional agents for neurodegenerative diseases. bohrium.com |

| Coumarin | Piperazine | Thiazole-Acetamide | Galectin-1 inhibitors. rsc.org |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole | Eugenol | Acetamide | Antibacterial agents. mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole | Ciprofloxacin | Acetamide-Piperazine | Antibacterial agents. mdpi.com |

Green Chemistry Applications in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pyridine derivatives.

Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: This technique often leads to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. rsc.org It has been successfully used in the synthesis of various acetamide-containing heterocyclic compounds. rsc.org

Use of Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a core tenet of green chemistry. nih.gov

Catalysis: The use of efficient and recyclable catalysts, including green catalysts or solid acid catalysts, can improve reaction efficiency and reduce waste. nih.govresearchgate.net

These sustainable methods offer more efficient and environmentally responsible pathways for the synthesis of this compound and its structurally diverse analogs. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Pyridin 3 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In 2-(Pyridin-3-yl)acetamide, the proton signals for the pyridine (B92270) ring typically appear as a multiplet in the range of δ 7.2–8.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the pyridine ring and the amide group are expected to resonate at approximately δ 2.45 ppm. The two protons of the primary amide group (-NH₂) would likely appear as a broad singlet, for instance at around δ 9.80 ppm in a derivative.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H | 7.2 - 8.5 | Multiplet |

| Methylene (CH₂) | ~2.45 | Singlet/Triplet |

| Amide (NH₂) | ~9.80 | Broad Singlet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific derivative.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. For this compound, the carbonyl carbon (C=O) of the acetamide (B32628) group is characteristically found downfield, at approximately δ 170 ppm. The carbon atoms of the pyridine ring absorb in the aromatic region, typically between δ 120 and 150 ppm. The methylene carbon (CH₂) would appear at a higher field compared to the aromatic carbons. Generally, sp² hybridized carbons absorb in the range of 110 to 220 δ, while sp³ hybridized carbons are found between 0 to 90 δ. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Pyridine C | 120 - 150 |

| Methylene (CH₂) | 30 - 50 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands. A strong band corresponding to the amide C=O stretch is typically observed around 1650–1680 cm⁻¹. Vibrations associated with the pyridine ring are expected to appear at approximately 1590 cm⁻¹. Additionally, N-H stretching vibrations of the amide group would be visible in the region of 3200-3400 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| Amide (C=O) | Stretch | ~1650 - 1680 |

| Pyridine Ring | C=C and C=N Vibrations | ~1590 |

| Amide (N-H) | Stretch | ~3200 - 3400 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, which has a molecular weight of 136.15 g/mol , the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. nih.gov In GC-MS analysis, the top peak is often observed at m/z 93, with the second highest at m/z 136. nih.gov Fragmentation patterns can also provide structural information; for instance, the loss of the CO group (28 Da) from the acetamide moiety is a common fragmentation pathway.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For derivatives of this compound, X-ray crystallography has been used to confirm the molecular conformation and packing in the crystal lattice. nih.govtandfonline.com For example, in related structures, the planarity of the pyridine ring and the geometry of the acetamide group are established, and intermolecular hydrogen bonds, often involving the amide N-H and C=O groups and the pyridine nitrogen, are identified as key factors in stabilizing the crystal structure. tandfonline.com

Elemental Analysis for Purity Confirmation

Elemental analysis is a fundamental and crucial technique in synthetic chemistry for the verification of a newly synthesized compound's elemental composition and, consequently, its purity. This method quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (such as sulfur, S) in a sample. The experimental results are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high purity. mdpi.com

For this compound, the molecular formula is C₇H₈N₂O. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The molar mass of the compound is 136.15 g/mol . nih.gov The calculated percentages of each element are essential benchmarks for experimental verification.

Theoretical Elemental Composition of this compound The expected weight percentages for Carbon, Hydrogen, and Nitrogen are presented below.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 61.75 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.92 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 20.58 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.75 |

| Total | 136.15 | 100.00 |

In the synthesis of derivatives of this compound, researchers consistently employ elemental analysis to confirm the successful synthesis and purity of the target molecules. The structures of newly prepared compounds are routinely confirmed using spectroscopic methods, with elemental analysis serving as a definitive check of the empirical formula. derpharmachemica.commdpi.com

Elemental Analysis Data for Selected this compound Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

|---|---|---|---|---|---|---|

| 2-(Pyridin-3-yl)quinazolin-4(3H)-one | C₁₃H₉N₃O | Calcd. | 69.95 | 4.06 | 18.82 | brieflands.com |

| Found | 69.62 | 3.88 | 18.60 | brieflands.com | ||

| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-phenylacetamide | C₃₁H₂₂N₄OS | Calcd. | 74.08 | 4.41 | 11.15 | acs.org |

| Found | 74.12 | 4.39 | 11.12 | acs.org | ||

| 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide | C₂₈H₂₁N₅O₃S | Calcd. | 66.26 | 4.17 | 13.80 | mdpi.com |

| Found | 66.30 | 4.20 | 13.84 | mdpi.com | ||

| N-phenyl-2-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)-2-(pyridin-4-ylimino)acetamide | C₂₆H₁₉N₃O₆ | Calcd. | 66.52 | 4.08 | 8.95 | globalresearchonline.net |

The close correlation between the calculated and found values in these examples underscores the reliability of elemental analysis as a tool for purity confirmation in the advanced characterization of this compound and its derivatives.

Computational Chemistry and in Silico Investigations of 2 Pyridin 3 Yl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and spectroscopic properties, offering insights that complement experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine optimized molecular geometries and predict electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule.

For derivatives of 2-(Pyridin-3-yl)acetamide, DFT calculations have been employed to predict their bioactivity. For instance, studies on Ni(II) and Co(II) complexes of this compound hydrazones have utilized DFT at the B3LYP/6-31G(d) level to optimize molecular geometries and correlate electronic properties with DNA-binding affinity. Similarly, extensive computational analyses of pyridine (B92270) variants of benzoyl-phenoxy-acetamide have been performed using the ωB97X-D/6-31G* DFT method to calculate frontier orbital energies and electrostatic potential maps. nih.gov These studies suggest that a low HOMO-LUMO energy gap in such compounds is indicative of high chemical reactivity and polarizability. nih.gov

A hypothetical DFT study on this compound would likely reveal the distribution of electron density, with the pyridine ring and the acetamide (B32628) group influencing the electronic properties. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the acetamide group would be expected to be regions of high electron density.

| Computational Parameter | Typical Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates the ability to donate electrons |

| LUMO Energy | Relatively low | Indicates the ability to accept electrons |

| HOMO-LUMO Gap | Moderate | Reflects chemical stability and reactivity |

| Dipole Moment | Non-zero | Indicates polarity of the molecule |

Mulliken Population Analysis and Electrostatic Potential Maps

Mulliken population analysis is a method for estimating partial atomic charges in a molecule, providing a picture of the charge distribution. wikipedia.org This analysis for this compound would likely show negative charges on the electronegative nitrogen and oxygen atoms and positive charges on the hydrogen atoms and some carbon atoms. nih.gov This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electrostatic potential on the electron density surface of a molecule. tandfonline.com For a molecule like this compound, the MEP map would highlight regions of negative potential (typically colored red or yellow) around the pyridine nitrogen and the carbonyl oxygen, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the amide and methylene (B1212753) hydrogens, indicating sites for nucleophilic attack. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled and vacant orbitals. physchemres.org In a study of a related compound, N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide, NBO analysis revealed significant stabilization energies from interactions between lone pairs of nitrogen and oxygen atoms with antibonding orbitals of adjacent atoms. physchemres.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Analysis of Binding Modes and Interaction Patterns

Molecular docking studies on derivatives of this compound have provided insights into their potential binding modes. For example, docking studies of 2-((2-oxo-2H-chromen-4-yl) oxy)-N-(pyridin-3-yl) acetamide derivatives with human acetylcholinesterase revealed key interactions with amino acid residues in the active site. innovareacademics.in Similarly, docking of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives into the active site of enoyl-acyl-carrier protein reductase showed significant binding patterns. core.ac.uk

A hypothetical docking study of this compound would likely show that the pyridine nitrogen and the amide group are crucial for forming hydrogen bonds with amino acid residues in a protein's active site. The pyridine ring could also participate in π-π stacking interactions with aromatic residues. These interactions are fundamental to the ligand's ability to bind to and potentially inhibit the function of the target protein.

Prediction of Binding Affinities and Free Binding Energies

Molecular docking simulations can also estimate the binding affinity, often expressed as a binding energy or a docking score. Lower binding energies typically indicate a more stable ligand-protein complex. For instance, a molecular docking study on chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives against α-glucosidase reported free binding energies in the range of -3.17 to -4.27 kcal/mol. researchgate.net Another study on alpidem, a complex imidazopyridine derivative, reported binding energies of -8.00 kcal/mol and -9.60 kcal/mol with different Alzheimer's disease-related enzymes. nih.gov

The predicted binding affinity of this compound would depend on the specific target protein. However, based on studies of similar compounds, it is expected to form stable interactions with appropriate biological targets, and the binding affinity could be further optimized through structural modifications.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivative | α-glucosidase | -4.27 | Hydrogen bonding |

| N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivative | Enoyl-acyl-carrier protein reductase | Not specified | Active site binding |

| 2-((2-oxo-2H-chromen-4-yl) oxy)-N-(pyridin-3-yl) acetamide derivative | Human acetylcholinesterase | Not specified | Active site interactions |

| Alpidem | Alzheimer's-related enzyme (2Z5X) | -8.00 | Not specified |

| Alpidem | Alzheimer's-related enzyme (4BDT) | -9.60 | Not specified |

Computational Validation of Experimental Findings

Computational methods, particularly Density Functional Theory (DFT), are instrumental in validating and complementing experimental data for this compound and its derivatives. nih.gov By calculating molecular properties such as bond lengths, bond angles, and vibrational frequencies, a direct comparison to experimental results from techniques like X-ray crystallography, FT-IR, and Raman spectroscopy can be made.

For instance, in a study on a related acetamide derivative, N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide, DFT calculations using the B3LYP/6-311++G(d,p) basis set showed excellent correlation with experimental data. physchemres.org The theoretically predicted C-C bond lengths were in the range of 1.394-1.540 Å, which aligned well with the experimental values of 1.344-1.535 Å. physchemres.org Similarly, computed bond angles for N-C-H, H-C-H, and C-C-H were found to be in good agreement with experimental findings, with a high linear coefficient value, underscoring the accuracy of the computational model. physchemres.org

Vibrational analysis is another key area for validation. Theoretical calculations can predict the frequencies of various functional group vibrations, which can then be compared to experimental IR and Raman spectra. For example, the characteristic C=O stretching vibration of the acetamide group is a significant marker. In studies of similar molecules, this stretch has been computationally and experimentally identified, confirming the molecular structure. physchemres.orgresearchgate.net Such correlative studies provide a robust framework for confirming the structural and electronic properties of newly synthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to investigate the dynamic behavior of this compound and its analogs at an atomic level. nih.gov These simulations, which model the movement of atoms and molecules over time, provide insights into conformational flexibility and the stability of interactions with biological targets. nih.govresearchgate.net

Conformational Analysis and Flexibility

MD simulations are crucial for exploring the conformational landscape of this compound and its derivatives. researchgate.net By simulating the molecule's movement in a solvent environment, researchers can identify stable conformations and the transitions between them. The flexibility of the molecule is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com

In studies of ligands binding to proteins, the RMSD of the ligand is a key indicator of its stability within the binding pocket. nih.gov A low and stable RMSD value suggests that the ligand maintains a consistent binding pose, while larger fluctuations can indicate conformational adjustments to optimize interactions or potential instability. nih.govmdpi.com For example, in simulations of various ligands, including pyridine-containing compounds, bound to the SARS-CoV-2 main protease, ligands with lower RMSD values (e.g., < 3 Å) were considered more stable in their initial binding pose. nih.gov

Ligand-Protein Complex Stability

MD simulations are extensively used to evaluate the stability of complexes formed between ligands like this compound and their protein targets. researchgate.net The stability of these complexes is a critical factor in determining the potential efficacy of a drug candidate. Key metrics used to assess stability include RMSD of the protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the analysis of intermolecular interactions such as hydrogen bonds and hydrophobic contacts over time. acs.org

Binding free energy calculations, often performed using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), provide a quantitative estimate of the binding affinity. acs.org These calculations can decompose the binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic), offering a deeper understanding of the driving forces behind ligand binding. acs.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify new potential drug candidates. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific biological target. nih.gov

These models can be generated based on the structure of a known active ligand or a set of active compounds. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds. acs.org This process, known as virtual screening, helps to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. jst.go.jp

For example, a pharmacophore model for HBV capsid assembly modulators was generated based on the structures of three potent inhibitors. jst.go.jp This model, featuring an aromatic ring, four hydrogen bond acceptors, a donor, and a hydrophobic group, was then used to screen a database of compounds, leading to the identification of new hits with anti-HBV activity. jst.go.jp Similarly, pharmacophore models have been successfully employed to discover inhibitors for other targets like 17β-hydroxysteroid dehydrogenase 2 and HDAC2. nih.govacs.org

Structure Activity Relationship Sar Studies Centered on the 2 Pyridin 3 Yl Acetamide Scaffold

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 2-(pyridin-3-yl)acetamide derivatives is highly dependent on the nature and position of substituents on the core structure. Modifications at the amide nitrogen, the α-carbon, and the pyridine (B92270) ring have been shown to profoundly influence interactions with target proteins.

The introduction of various aryl and heteroaryl groups has been a key strategy in optimizing the potency of this compound-based compounds. These substitutions can modulate electronic properties, steric bulk, and hydrogen bonding capabilities, which are critical for target engagement.

In the development of non-covalent inhibitors for the SARS-CoV 3CL protease, a dipeptide-like series of 2-(N-arylamido)-2-(pyridin-3-yl)acetamides was investigated. nih.gov A multi-component Ugi reaction enabled the rapid exploration of diverse substitutions at the S1, S1', and S2 enzyme binding pockets. nih.gov The initial lead compound featured a furan-2-carboxamide moiety. Subsequent exploration of other 5-membered heterocycles revealed that pi-excessive systems were generally favorable. For instance, analogs incorporating specific furan (B31954) and azole heterocycles demonstrated IC₅₀ values around 50 μM or lower. nih.gov In contrast, replacing the aromatic heterocycle with a saturated tetrahydrofuran (B95107) ring resulted in a more than 10-fold decrease in activity, highlighting the importance of the aromatic system for potency. nih.gov

Another study focusing on α-glucosidase inhibitors based on a 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide scaffold found that substitutions on a phenyl ring attached to the pyrrole (B145914) were crucial for activity. The presence of a 4-chlorophenyl substituent on the pyrrole ring was found to be most suitable for α-glucosidase inhibition when compared to an unsubstituted phenyl group. researchgate.net

Furthermore, research on related scaffolds has underscored the importance of the pyridine nitrogen's position. In a series of 2-[(1H-indol-3-yl)formamido]-N-(pyridinyl)acetamide analogs, derivatives with the nitrogen at the 3-position of the pyridine ring exhibited 10-fold higher antiviral activity than the corresponding 2-pyridyl derivatives. This enhancement is attributed to improved hydrogen bonding interactions with viral proteases. vulcanchem.com

The incorporation of aliphatic and cyclic groups, particularly at the amide termini, significantly affects the pharmacokinetic and pharmacodynamic properties of this compound derivatives. These groups can influence solubility, metabolic stability, and interactions with hydrophobic pockets of the target protein.

In the optimization of SARS-CoV 3CL protease inhibitors, a tert-butyl group on the terminal acetamide (B32628) was identified as a key feature of the potent probe compound ML188. nih.govnih.gov This bulky, hydrophobic group is believed to occupy the S1' pocket of the enzyme. The SAR exploration also included a variety of acyclic analogs, which were found to be significantly less active, with IC₅₀ values greater than 50 μM, underscoring the specific steric and electronic requirements of this binding site. nih.gov

Stereochemistry plays a critical role in the biological activity of many chiral drugs, and derivatives of this compound are no exception. The three-dimensional arrangement of atoms can dictate the precise fit of a molecule into a chiral binding site on a biological target.

The development of the SARS-CoV 3CL protease inhibitor ML188 clearly illustrates this point. The lead compound was synthesized as a racemate. Subsequent chiral separation and testing revealed that the biological activity resided almost exclusively in one enantiomer, designated 16-(R). nih.govnih.gov This specific stereoisomer demonstrated potent enzymatic and antiviral inhibitory activity. The determination of the X-ray crystal structure of the 3CL protease in complex with 16-(R) was instrumental in understanding the molecular interactions and guiding further optimization efforts. nih.gov This finding emphasizes that the specific spatial orientation of the pyridin-3-yl group and the adjacent substituents is crucial for effective binding to the enzyme's active site.

Identification of Key Pharmacophoric Elements within the this compound Framework

A pharmacophore model outlines the essential steric and electronic features required for a molecule to exert a specific biological effect. For the this compound scaffold, several key elements have been identified through extensive SAR studies.

Pyridine Ring: The pyridine moiety, specifically with the nitrogen at the 3-position, often acts as a critical hydrogen bond acceptor. vulcanchem.com Its aromatic nature also allows for potential π-π stacking interactions within the target's binding site. vulcanchem.com

Amide Linker: The central acetamide structure provides a flexible linker that correctly orients the key interacting groups. vulcanchem.com The carbonyl oxygen and the N-H group of the amide bonds are important hydrogen bond donors and acceptors.

Substituents on the α-carbon and Amide Nitrogen: As seen in the SARS-CoV 3CL protease inhibitors, specific substitutions at these positions are vital for occupying defined binding pockets (S1, S2, etc.). For instance, an N-arylamido group at the α-carbon and a terminal tert-butyl acetamide were identified as crucial for the activity of ML188. nih.gov The furan ring in this inhibitor also forms key interactions within the S2 pocket. nih.gov

These elements collectively define the pharmacophore for this class of compounds against specific targets, guiding the design of new analogs with improved properties.

Optimization of Ligand Efficiency and Drug-likeness

The effort to discover non-covalent SARS-CoV 3CL protease inhibitors was driven by the need to find small molecule inhibitors with moderate molecular weight and good ligand efficiency, moving away from earlier, high molecular weight peptidomimetic compounds that often suffer from poor pharmacokinetic properties. nih.gov The identified probe, ML188, represented a successful outcome of this strategy, being a non-covalent inhibitor with moderate molecular weight and good enzymatic and antiviral activity. nih.gov

In other contexts, researchers have used metrics like lipophilic efficiency (LiPE = pIC₅₀ - logP) to guide optimization. This approach helps in identifying compounds that achieve high potency without excessive lipophilicity, which can be associated with promiscuity, toxicity, and poor solubility. researchgate.net For instance, adding electron-withdrawing groups like fluorine to the pyridine ring has been shown to enhance metabolic stability, a key drug-like property, although it can sometimes reduce solubility. vulcanchem.com

Lead Compound Identification and Optimization Strategies

The discovery of novel therapeutic agents based on the this compound scaffold often begins with the identification of a "hit" or "lead" compound, typically through high-throughput screening (HTS) or fragment-based approaches. This initial compound then undergoes extensive optimization to improve its biological activity and pharmaceutical properties.

The discovery of ML188 is a classic example of this process. nih.govnih.gov

Hit Identification: A high-throughput screen of a large chemical library (~293,000 compounds) identified an initial hit from the 2-(N-arylamido)-2-(pyridin-3-yl)acetamide class. nih.gov

Rapid SAR Exploration: To quickly explore the SAR around the hit, a multi-component Ugi reaction was employed. This synthetic strategy allowed for the rapid generation of a library of analogs by varying the aldehyde, amine, carboxylic acid, and isocyanide components, which systematically probed the enzyme's binding pockets. nih.govnih.gov

Structure-Based Optimization: A critical step in the optimization was the use of X-ray crystallography. Solving the crystal structure of the lead compound bound to the SARS-CoV 3CL protease provided detailed molecular insights into the binding mode. nih.gov This structural information was then used to guide the rational design of subsequent generations of analogs with improved potency and selectivity. nih.gov

This iterative cycle of design, synthesis, and biological evaluation, informed by structural biology, represents a powerful strategy for transforming a moderately active lead into a potent and well-characterized probe compound or drug candidate. ontosight.ai

Pharmacological and Biological Activity Research of 2 Pyridin 3 Yl Acetamide Derivatives

Enzyme Inhibition Studies

The versatility of the 2-(pyridin-3-yl)acetamide framework has been leveraged to design inhibitors for a diverse set of enzymes, showcasing its potential as a privileged structure in drug discovery.

α-Glucosidase Inhibition Research

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. A series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. All synthesized compounds displayed moderate to excellent in vitro inhibitory activity, with IC50 values ranging from 111 to 673 µM, which is notably more potent than the standard drug acarbose (B1664774) (IC50 = 750 ± 9 µM). medchemexpress.comebi.ac.uk Among the synthesized compounds, one derivative stood out as the most potent inhibitor. ebi.ac.uk Kinetic studies revealed that this lead compound acts as a competitive inhibitor of α-glucosidase. ebi.ac.uk

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Derivative 5a | Range: 111–673 | medchemexpress.comebi.ac.uk |

| Derivative 5e | 111 ± 12 | medchemexpress.comebi.ac.uk |

| Acarbose (Standard) | 750 ± 9 | medchemexpress.comebi.ac.uk |

HIV-1 Reverse Transcriptase (RT) Inhibition

HIV-1 Reverse Transcriptase is a crucial enzyme in the life cycle of the human immunodeficiency virus and a primary target for antiretroviral drugs. Research into acetamide derivatives has identified potent inhibitors of this enzyme. One notable compound, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), has been shown to effectively inhibit both the RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT, with IC50 values of 1.2 µM and 2.1 µM, respectively. nih.govtandfonline.com This inhibition was found to be specific to the polymerase activity, as it did not affect the RNase H function of the enzyme. nih.govtandfonline.com Kinetic analysis indicated that NAPETA acts as a noncompetitive inhibitor with respect to dTTP and as a mixed-type inhibitor with respect to the RNA-DNA template. nih.gov The mechanism of inhibition is believed to involve interference with the formation of the RT-DNA complex. nih.gov

| Compound | Target Activity | IC50 (µM) | Reference |

|---|---|---|---|

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) | RNA-dependent DNA polymerase | 1.2 | nih.govtandfonline.com |

| DNA-dependent DNA polymerase | 2.1 | nih.govtandfonline.com |

Acetylcholinesterase (AChE) Inhibition and Reactivation

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. A series of pyridine (B92270) derivatives featuring a carbamic or amidic function have been designed and synthesized as potential cholinesterase inhibitors. nih.gov Within this series, the carbamate (B1207046) derivative 8 was identified as the most potent inhibitor of human acetylcholinesterase (hAChE), with an IC50 value of 0.153 ± 0.016 μM. nih.gov Molecular docking studies have suggested that this compound is capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism. nih.gov

SARS-CoV 3CL Protease Inhibition

The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV, making it an attractive target for antiviral drug development. A series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been designed as inhibitors of SARS-CoV 3CLpro. researchgate.net Through the separation of enantiomers, it was discovered that the R-stereoisomer of a particular compound, named MT188, was the active inhibitor, with an IC50 value of 1.5 μM, while the S-stereoisomer was inactive. researchgate.net The interaction of the pyridyl ring of this inhibitor with the His163 residue of the enzyme through a hydrogen bond is a key feature of its binding. researchgate.net Further optimization of 3-pyridyl derivatives has led to compounds with even greater inhibitory activity against SARS-CoV 3CLpro, with IC50 values as low as 2.1 μM. acs.org

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (R)-enantiomer (MT188) | 1.5 | researchgate.net |

| Derivative 40a | 2.2 | acs.org |

| Derivative 40b | 2.1 | acs.org |

PIM-1 Kinase Inhibition

PIM-1 kinase is a serine/threonine kinase that plays a role in cell proliferation and survival and is a target for cancer therapy. The N-(pyridin-3-yl)acetamide scaffold has been explored for the development of PIM kinase inhibitors. probechem.com A structurally novel compound based on an N-pyridinyl amide scaffold, FD1024, was identified as a potent PIM inhibitor. probechem.com This compound demonstrated strong antiproliferative activity against acute myeloid leukemia (AML) cell lines and showed significant antitumor efficacy in mouse models at well-tolerated doses. probechem.com While specific IC50 values for simple this compound derivatives are not extensively detailed, research on related pyridyl carboxamide scaffolds has yielded potent pan-PIM inhibitors. medchemexpress.comebi.ac.uk

| Compound | Activity | Reference |

|---|---|---|

| FD1024 (compound 24) | Potent PIM inhibitor with strong antiproliferative activity against AML cell lines and in vivo antitumor efficacy. | probechem.com |

p38α MAPK and PDE-4 Inhibition

The p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) are both involved in inflammatory pathways, making dual inhibitors of these enzymes attractive therapeutic candidates. Research in this area has led to the discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a dual inhibitor of p38α MAPK and PDE4. researchgate.net The pharmacologically active metabolite of this compound, CBS-3728, showed a PDE4 IC50 of 2 µM. researchgate.net While not a direct derivative of this compound, this compound shares a core pyridine-acetamide structure. The dual inhibition of both p38α MAPK and PDE4 by such compounds has been shown to synergistically attenuate excessive inflammatory responses. researchgate.net

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| CBS-3728 (active metabolite of CBS-3595) | PDE4 | 2 | researchgate.net |

Other Enzyme Target Modulations

Derivatives of this compound have been investigated for their potential to modulate the activity of several key enzymes implicated in disease pathways. Research has identified inhibitory activity against kinases and other enzymes, suggesting potential therapeutic applications.

One area of investigation has been the PIM kinases, a family of serine/threonine kinases involved in cancer biology. Structure-activity relationship (SAR) analysis of N-(pyridin-3-yl)acetamide derivatives has been conducted to understand their interaction with PIM-1 kinase, which plays a critical role in various cancers. researchgate.net

Furthermore, 2-(3-pyridin-2-yl-4-quinolin-4-yl-pyrazol-1-yl)-acetamide derivatives have been identified as potent inhibitors of transforming growth factor-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). google.com The TGF-β signaling pathway is often overexpressed in diseases like cancer and fibrosis, making its blockade a viable therapeutic strategy. google.com

In the context of cancer signaling, derivatives such as 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been discovered as novel inhibitors of Phosphoinositide 3-kinase α (PI3Kα). researchgate.net The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers, making PI3Kα an attractive target for inhibitor development. researchgate.net

| Derivative Class | Enzyme Target | Significance of Target | Reference |

|---|---|---|---|

| N-(pyridin-3-yl)acetamide derivatives | PIM-1 kinase | Associated with the biology of various cancers. | researchgate.net |

| 2-(3-pyridin-2-yl-4-quinolin-4-yl-pyrazol-1-yl)-acetamide derivatives | Transforming growth factor-β receptor I (TGF-βRI)/ALK5 | Involved in cellular processes like proliferation, migration, and is often overexpressed in cancer and fibrosis. | google.com |

| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives | Phosphoinositide 3-kinase α (PI3Kα) | Part of a signaling pathway often hyperactivated in human cancers. | researchgate.net |

Receptor Modulation and Binding Affinity Investigations

The interaction of this compound derivatives with various neurotransmitter receptors has been a significant area of research, revealing their potential to modulate neuronal signaling.

Serotonin (B10506) Receptor Interactions

The serotonin (5-HT) system is a key target for therapeutic agents. acnp.org Research into multi-target ligands for treating schizophrenia has explored derivatives that interact with serotonin receptors. In studies of indazole and piperazine-based compounds, the introduction of a pyridin-3-yl substituent was found to result in low activity towards the 5-HT₂A receptor. nih.gov This highlights the sensitivity of receptor affinity to the specific placement of the pyridine nitrogen. Many first-generation antipsychotic drugs exhibit affinity for a variety of serotonin receptors in addition to dopamine (B1211576) D2 receptors. nih.gov

Dopamine Receptor Interactions

Dopamine receptors are crucial targets in the treatment of neurological and psychiatric disorders. nih.gov In the same multi-target ligand study for schizophrenia, the introduction of a pyridin-3-yl substituent led to a drastic decrease in activity at the D₂ receptor compared to a phenyl ring. nih.gov This suggests that while the pyridinyl moiety can be incorporated, its position significantly impacts the binding affinity for dopamine receptors.

| Receptor Target | Effect of Pyridin-3-yl Substituent | Context of Study | Reference |

|---|---|---|---|

| Serotonin 5-HT₂A Receptor | Low activity | Multi-target ligands for schizophrenia | nih.gov |

| Dopamine D₂ Receptor | Drastic decrease in activity | Multi-target ligands for schizophrenia | nih.gov |

Orexin (B13118510) Receptor Antagonism

Orexin receptors (OX₁ and OX₂) are central to the regulation of sleep and wakefulness, making them attractive targets for insomnia treatments. nih.gov A specific derivative, N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA), has been characterized as a selective OX₂ receptor antagonist. guidetomalariapharmacology.org Additionally, broader families of tetrahydroisoquinolyl acetamide derivatives have been described as having orexin receptor antagonistic activity, with potential applications in treating sleep and eating disorders. bioworld.com

| Compound/Derivative Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) | Orexin 2 (OX₂) Receptor | Selective Antagonist | guidetomalariapharmacology.org |

| Tetrahydroisoquinolyl acetamide derivatives | Orexin Receptors | Antagonistic Activity | bioworld.com |

GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and the target of many anxiolytic and anticonvulsant drugs. nih.govresearchgate.net Molecular docking studies have been used to predict the interaction of acetamide derivatives with GABAergic targets. For instance, the compound N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, an anticonvulsant, was predicted to act as a GABA-A receptor agonist. nuph.edu.ua The study confirmed the possibility of its anticonvulsant action through agonism at the GABA-A receptor. nuph.edu.ua

Other Neurotransmitter Receptor Engagements

The structural versatility of pyridin-yl acetamide derivatives allows for their interaction with a range of other neurotransmitter receptors.

Cannabinoid Receptors: Novel N-aryl-2-pyridone-3-carboxamide derivatives, which are structurally related to acetamides, have been synthesized and evaluated as agonists for the human cannabinoid receptor type 2 (CB2R). nih.gov CB2R activation is associated with analgesic and anti-inflammatory effects. nih.gov

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a key ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission. mdpi.com While specific this compound derivatives were not highlighted in the provided search results, the broader class of compounds acting on these receptors is under active investigation for neurological disorders. mdpi.com

Serotonin-6 (5-HT₆) Receptors: Antagonists of the 5-HT₆ receptor are being investigated for cognitive enhancement in disorders like Alzheimer's disease. mdpi.com Some investigational agents, such as cerlapirdine (B1668406) and idalopirdine, have complex profiles, binding to multiple serotonin receptor subtypes. mdpi.com

In Vitro Pharmacological Profiling

Antimicrobial Activity (e.g., antibacterial, antifungal)

Derivatives of this compound have been the subject of extensive research for their potential as antimicrobial agents. Studies have demonstrated that modifications to the core structure can lead to compounds with significant activity against a variety of bacterial and fungal pathogens.

For instance, a study on 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its N-arylacetamide derivatives showed moderate inhibitory activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. aun.edu.eg Notably, one of the parent compounds exhibited a lower minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa than the standard drug streptomycin. aun.edu.eg However, none of the tested compounds in this series showed activity against the fungal strain Candida albicans. aun.edu.eg

Another series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides displayed promising antifungal activity. One compound was found to be particularly active against Candida albicans, and another against Aspergillus niger, with both showing better activity than the reference drug fluconazole. mdpi.com

Furthermore, research into 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives revealed that most of these compounds were effective against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria when compared to streptomycin. semanticscholar.org The introduction of a methyl-1,2,3-triazole substitution was also explored in this study. semanticscholar.org

The following table summarizes the antimicrobial activity of selected this compound derivatives:

| Compound/Derivative | Target Organism | Activity | Reference |

| 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Pseudomonas aeruginosa | MIC value lower than streptomycin | aun.edu.eg |

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide (Compound 5d) | Candida albicans | MIC of 0.224 mg/mL | mdpi.com |

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide (Compound 2b) | Aspergillus niger | MIC of 0.190 mg/mL | mdpi.com |

| 2-(pyridin-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Effective against all tested strains | semanticscholar.org |

| 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Effective against all tested strains | semanticscholar.org |

Anticancer and Cytotoxicity Evaluations

The anticancer potential of this compound derivatives has been investigated against various human cancer cell lines. A series of novel compounds with imidazo[2,1-b]thiazole (B1210989) scaffolds were synthesized and evaluated for their cytotoxicity. nih.gov

One particular derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, demonstrated significant potential as an inhibitor against the MDA-MB-231 human breast cancer cell line, with an IC50 value of 1.4 μM. nih.govnih.gov This was notably more potent than the standard drug sorafenib (B1663141) (IC50 = 5.2 μM). nih.govnih.gov This compound also showed selectivity, being more effective against MDA-MB-231 than the HepG2 human liver cancer cell line (IC50 = 22.6 μM). nih.govnih.gov The study also noted that pyridine substituted with bulky groups was beneficial for antitumor activity. nih.gov

The table below presents the cytotoxic activity of selected N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives:

| Compound | Cell Line | IC50 (μM) | Reference |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 | 1.4 | nih.govnih.gov |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | HepG2 | 22.6 | nih.govnih.gov |

| Sorafenib (Reference) | MDA-MB-231 | 5.2 | nih.govnih.gov |

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound derivatives. A study involving the synthesis of eighteen N-(2-Pyridyl)-2-[2(3H)-benzazolone-3-yl]acetamide derivatives found that several compounds exhibited statistically significant anti-inflammatory activity in mice. mdpi.com

While specific mechanisms of action were not fully elucidated in the initial reports, the findings suggest that the this compound scaffold is a promising starting point for the development of new anti-inflammatory agents. Further studies are needed to characterize the pharmacological activity of these compounds. nih.gov

The following table highlights some of the N-(2-pyridinyl)-2-[2(3H)-benzazolone-3-yl]acetamide derivatives that showed significant anti-inflammatory activity:

| Compound | Activity |

| VII d | Statistically significant anti-inflammatory activity |

| VII f | Statistically significant anti-inflammatory activity |

| VII j | Statistically significant anti-inflammatory activity |

| VII p | Statistically significant anti-inflammatory activity |

Antiviral Activity (e.g., anti-HIV)

The antiviral properties of this compound derivatives have been a focus of research, particularly in the context of Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

A novel family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives has been identified as potent inhibitors of HBV capsid assembly. mdpi.comnih.gov These compounds were shown to have a high affinity for the groove structure in the HBV core protein. mdpi.comnih.gov In vitro studies confirmed their inhibitory effects on capsid assembly, and they also demonstrated synergistic inhibitory effects when combined with lamivudine, leading to a decrease in viral concentration. mdpi.comnih.gov

In the realm of HIV research, a series of 2-pyridone-bearing phenylalanine derivatives were designed as novel HIV capsid modulators. researchgate.net One compound in this series, FTC-2, exhibited the best anti-HIV-1 activity with an EC50 value of 5.36 ± 0.98 µM and showed acceptable cytotoxicity in MT-4 cells. researchgate.net Another compound, TD-1a, was found to be the most potent against HIV-2, with an EC50 of 4.86 ± 1.71 µM. researchgate.net

The table below summarizes the anti-HIV activity of selected 2-pyridone-bearing phenylalanine derivatives:

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| FTC-2 | HIV-1 | 5.36 ± 0.98 | > 265.65 ± 51.57 | > 49.57 | researchgate.net |

| FTC-2 | HIV-2 | 15.55 ± 2.65 | > 265.65 ± 51.57 | > 17.08 | researchgate.net |

| TD-1a | HIV-1 | 11.23 ± 2.39 | 86.54 ± 29.24 | > 7.71 | researchgate.net |

| TD-1a | HIV-2 | 4.86 ± 1.71 | 86.54 ± 29.24 | > 17.81 | researchgate.net |

Anticonvulsant Activity

The potential of this compound derivatives as anticonvulsant agents has been explored through the synthesis and evaluation of various analogs. A study on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed their activity in the maximal electroshock (MES) seizure model in mice. nih.gov

The anticonvulsant protection was found to be significantly higher for 3-(trifluoromethyl)anilide derivatives compared to their 3-chloroanilide counterparts. nih.gov One of the most potent compounds, a 3-(trifluoromethyl)anilide derivative with a 4-(4-fluorophenyl)piperazine moiety, showed a favorable protective index in the MES test. nih.gov Another study on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides also identified compounds with significant anticonvulsant activity in both the MES and 6 Hz seizure tests. mdpi.com The most active substance from this series demonstrated more beneficial ED50 and protective index values than the reference drug, valproic acid. mdpi.com

The following table presents the anticonvulsant activity of a selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative in rats after oral administration:

| Compound | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |

| 20 | MES | 52.30 | >500 | >9.56 | nih.gov |

| Phenytoin (Reference) | MES | 28.10 | >100 | >3.6 | nih.gov |

| Valproic Acid (Reference) | MES | 485 | 784 | 1.6 | nih.gov |

Insecticidal Activity

Several studies have investigated the insecticidal properties of this compound derivatives, particularly against the cowpea aphid (Aphis craccivora). In one study, two derivatives, 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetophenone and 3-amino-2-benzoyl-4,6-distyrylthieno[2,3-b]pyridine, were evaluated. nih.gov Both compounds exhibited significant insecticidal activities against nymphs and adults of the cowpea aphid, with one compound showing activity close to the reference insecticide acetamiprid. nih.gov

Another study synthesized N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form, 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide. Both compounds demonstrated higher insecticidal activity against nymphs and adults of the cowpea aphid after 24 hours of treatment compared to acetamiprid.

The table below shows the insecticidal activity of selected pyridine derivatives against cowpea aphid nymphs and adults:

| Compound | Target | Time (h) | LC50 (ppm) | Reference |

| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetophenone | Nymphs | 24 | 0.070 | nih.gov |

| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetophenone | Nymphs | 48 | 0.015 | nih.gov |

| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetophenone | Adults | 24 | 0.362 | nih.gov |

| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetophenone | Adults | 48 | 0.039 | nih.gov |

| 3-amino-2-benzoyl-4,6-distyrylthieno[2,3-b]pyridine | Nymphs | 24 | 0.522 | nih.gov |

| 3-amino-2-benzoyl-4,6-distyrylthieno[2,3-b]pyridine | Nymphs | 48 | 0.063 | nih.gov |

| 3-amino-2-benzoyl-4,6-distyrylthieno[2,3-b]pyridine | Adults | 24 | 2.143 | nih.gov |

| 3-amino-2-benzoyl-4,6-distyrylthieno[2,3-b]pyridine | Adults | 48 | 0.201 | nih.gov |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymphs | 24 | 0.029 | |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymphs | 48 | 0.006 | |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adults | 24 | 0.149 | |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adults | 48 | 0.017 | |

| Acetamiprid (Reference) | Nymphs | 24 | 0.045 | nih.gov |

| Acetamiprid (Reference) | Nymphs | 48 | 0.006 | nih.gov |

| Acetamiprid (Reference) | Adults | 24 | 0.225 | nih.gov |

| Acetamiprid (Reference) | Adults | 48 | 0.023 | nih.gov |

In Vivo Efficacy Assessments of this compound Derivatives

The in vivo efficacy of derivatives of this compound has been investigated, particularly focusing on their potential as antidotes to nerve agent poisoning. These studies utilize specific animal models to simulate the toxic effects of chemical warfare agents and assess the therapeutic benefits of the compounds.

Animal Models of Disease

Research into the protective effects of this compound derivatives has primarily employed rodent models, specifically Swiss albino mice. researchgate.netresearchgate.net These models are instrumental in evaluating the compounds' ability to counteract the lethal effects of various nerve agents.

In these studies, the mice are exposed to organophosphorus nerve agents such as sarin (B92409), soman (B1219632), and tabun (B1200054) to induce a state of poisoning that mimics the life-threatening conditions observed in chemical warfare scenarios. researchgate.netresearchgate.net The use of these animal models allows for the controlled study of the toxicological effects of the nerve agents and the potential therapeutic intervention of the this compound derivatives.

Assessment of Therapeutic Outcomes

The evaluation of therapeutic outcomes in these animal models involves several key metrics to determine the efficacy of the this compound derivatives as antidotes.

One of the primary measures of efficacy is the Protection Index (PI) . researchgate.net This index quantifies the ability of the tested compound to protect the animal from the lethal effects of the nerve agent. A higher protection index indicates a more effective antidote. For instance, the antidotal efficacy of bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide derivatives (HNK oximes) was determined against soman and tabun poisoning in Swiss albino mice, with their protective indices being a key finding. researchgate.net In one study, an HNK-102 derivative was found to offer four times higher protection against tabun poisoning compared to the standard treatment, pralidoxime (B1201516) (2-PAM). researchgate.net

Another critical aspect of assessing therapeutic outcomes is the reactivation of acetylcholinesterase (AChE) . researchgate.netresearchgate.net Nerve agents exert their toxic effects by inhibiting AChE, an essential enzyme for nerve function. The ability of the this compound derivatives to reactivate this enzyme is a direct measure of their mechanism-based therapeutic action. The reactivation of AChE in both the brain and serum of the animal models is monitored to gauge the compound's effectiveness. researchgate.net

Furthermore, survivability is a fundamental endpoint in these in vivo studies. The ultimate goal of an antidote is to prevent death following exposure to a lethal agent. The survival rate of mice treated with the this compound derivatives after being exposed to multiples of lethal doses of nerve agents is a direct and crucial indicator of the compound's therapeutic potential. researchgate.net For example, HNK-102 demonstrated better survivability in mice exposed to sarin inhalation compared to 2-PAM. researchgate.net

Histopathological observations also form part of the assessment. For instance, lung histopathology was examined in studies involving sarin vapor inhalation to assess the protective effects of the compounds on organ damage. researchgate.net

The following table summarizes the findings from in vivo studies on certain this compound derivatives.

| Derivative | Animal Model | Disease/Condition Model | Key Therapeutic Outcomes Assessed |

| Bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide derivatives (HNK series) | Swiss albino mice | Sarin (GB) poisoning | Reactivation of acetylcholinesterase (AChE), Survivability |

| HNK oximes (e.g., HNK-102) | Swiss albino mice | Tabun and Soman poisoning | Protection Index (PI), Reactivation of acetylcholinesterase (AChE) in brain and serum |

Preclinical Pharmacological and Toxicological Studies

Toxicology Investigations

No dedicated toxicology studies for 2-(Pyridin-3-yl)acetamide are publicly available. The following subsections detail the lack of specific data in standard preclinical toxicology assays.

A thorough literature search did not identify any in vitro cytotoxicity studies conducted on the compound this compound. Consequently, there is no available data on its effects on cell viability, induction of apoptosis or necrosis, or its impact on various cellular pathways in different cell lines. While numerous studies investigate the cytotoxic properties of complex derivatives of this compound, these findings cannot be extrapolated to the parent compound itself.

There is no available information from in vivo toxicity studies of this compound in animal models. Data regarding its potential effects on organ systems, histopathological changes, or general toxicological endpoints following systemic exposure are absent from the scientific literature.

No studies were found that specifically investigated the cardiac safety profile of this compound. Information regarding its potential to interact with cardiac ion channels, such as the hERG (human Ether-à-go-go-Related Gene) channel, or its effects on cardiac action potentials and other electrocardiographic parameters, is not available.

Metabolic Stability and Biotransformation Research

There is a lack of published research on the metabolic stability and biotransformation of this compound. No studies have been identified that characterize its degradation profile in liver microsomes or other metabolic systems. Consequently, the enzymes responsible for its potential metabolism and the identity of any resulting metabolites remain unknown.

Future Directions and Therapeutic Potential of 2 Pyridin 3 Yl Acetamide

Emerging Therapeutic Applications and Target Identification

While 2-(pyridin-3-yl)acetamide itself is often considered a building block, research into its derivatives has unveiled a number of promising therapeutic avenues. These explorations suggest that the core structure is amenable to modifications that can lead to potent and selective agents for various diseases.

One of the significant areas of interest is in the management of type 2 diabetes . Derivatives of this compound have been synthesized and evaluated as α-glucosidase inhibitors. researchgate.net This enzyme is a key target in controlling postprandial hyperglycemia. By delaying glucose absorption, these compounds can help manage blood sugar levels. researchgate.net Furthermore, there is evidence to suggest that this compound may inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme responsible for breaking down incretin (B1656795) hormones that stimulate insulin (B600854) secretion. smolecule.com